

Technical Guide: 5-Chloro-1-carboxymethylindole-3-carboxaldehyde

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Compound of Interest

Compound Name:	2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid
CAS No.:	1540767-94-9
Cat. No.:	B6617847

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Bifunctional Indole Scaffolds in Medicinal Chemistry Executive Summary

5-Chloro-1-carboxymethylindole-3-carboxaldehyde is a high-value synthetic intermediate characterized by a 5-chloroindole core functionalized at two critical positions: the N-1 nitrogen (acetic acid moiety) and the C-3 carbon (formyl group). This bifunctionality makes it a versatile "linchpin" molecule in the synthesis of Aldose Reductase Inhibitors (ARIs) and 5-Lipoxygenase Inhibitors. Its structure allows for orthogonal functionalization—the aldehyde serves as an electrophile for condensation reactions (e.g., Knoevenagel, Schiff base formation), while the carboxylic acid facilitates amide coupling or esterification.

Chemical Profile & Properties[1][2][3][4][5][6][7][8] [9][10][11]

Property	Data
Systematic Name	2-(5-chloro-3-formyl-1H-indol-1-yl)acetic acid
Molecular Formula	C ₁₁ H ₈ ClNO ₃
Molecular Weight	237.64 g/mol
Core Scaffold	5-Chloroindole
Appearance	Off-white to pale yellow solid
Melting Point	Precursor (Aldehyde):[1][2][3][4] 213–216°C; Target Acid: >220°C (dec.)[5]
Solubility	Soluble in DMSO, DMF, dilute alkali; Poorly soluble in water, hexanes
pKa (Predicted)	~3.8 (Carboxylic acid), ~14.5 (Indole NH - absent due to alkylation)
CAS (Related)	827-01-0 (Precursor), 1386456-63-8 (tert-butyl ester)

Synthesis Protocols

The synthesis of this compound requires a sequential functionalization strategy to avoid regioselectivity issues. The most robust pathway involves the Vilsmeier-Haack formylation followed by N-alkylation and subsequent hydrolysis.

Step 1: Vilsmeier-Haack Formylation

Target: 5-Chloroindole-3-carboxaldehyde

- Reagents: 5-Chloroindole (1.0 eq), POCl₃ (1.2 eq), DMF (3.0 eq).
- Protocol:
 - Cool DMF to 0°C. Add POCl₃ dropwise (exothermic) to form the Vilsmeier reagent.
 - Add 5-Chloroindole dissolved in DMF slowly.

- Heat to 40–60°C for 2 hours.
- Quench: Pour into ice water and neutralize with 5M NaOH.
- Isolation: Filter the precipitate. Recrystallize from methanol.
- Yield: ~85–95%.^{[6][7][4]}

Step 2: N-Alkylation (The Critical Step)

Target: Alkyl 2-(5-chloro-3-formyl-1H-indol-1-yl)acetate

- Reagents: 5-Chloroindole-3-carboxaldehyde (1.0 eq), Ethyl Bromoacetate or Chloroacetic acid (1.2 eq), K₂CO₃ (2.0 eq), DMF (Solvent).
- Protocol:
 - Dissolve the aldehyde in anhydrous DMF.
 - Add anhydrous K₂CO₃ and stir for 30 mins to deprotonate the indole nitrogen (pKa ~16).
 - Add Ethyl Bromoacetate dropwise at Room Temperature (RT).
 - Heat to 60°C for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
 - Workup: Pour into ice water. The ester usually precipitates. If not, extract with EtOAc.

Step 3: Hydrolysis to Free Acid

Target: 5-Chloro-1-carboxymethylindole-3-carboxaldehyde

- Reagents: Indole ester intermediate, LiOH or NaOH (2M), THF/Water (1:1).
- Protocol:
 - Dissolve ester in THF/Water.
 - Add LiOH (3.0 eq). Stir at RT for 2 hours.

- Acidification: Cool to 0°C and acidify to pH 2 with 1M HCl.
- Isolation: Filter the resulting white solid (the free acid). Wash with cold water and dry under vacuum.[4]

Synthesis Workflow Diagram



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Figure 1: Step-wise synthesis pathway from commercially available 5-chloroindole.

Reactivity & Derivatization

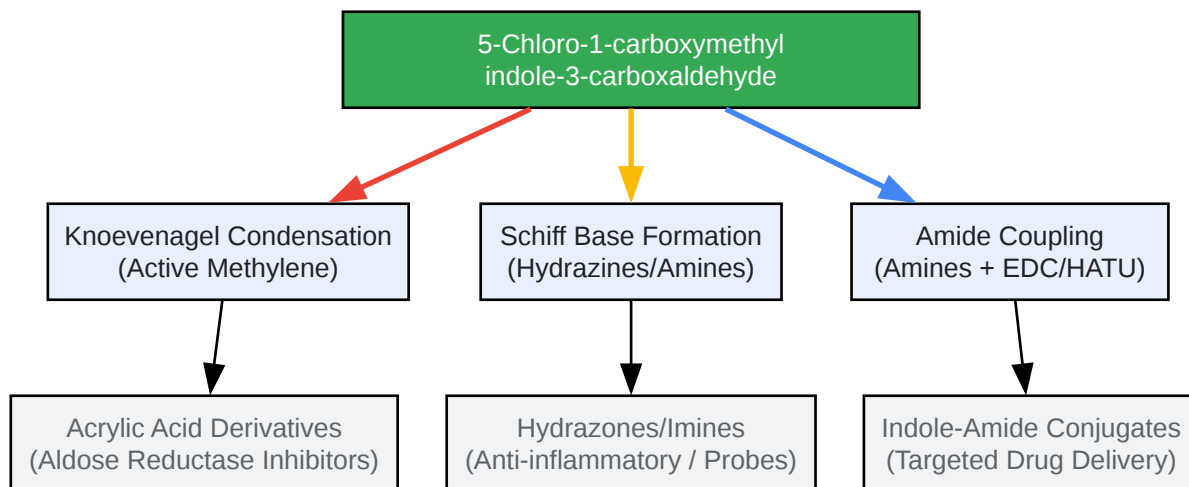
The molecule's value lies in its orthogonal reactivity. The C-3 aldehyde is highly reactive toward nucleophiles, while the N-1 carboxylic acid allows for peptide-like coupling.

Key Transformations

- Knoevenagel Condensation (C-3 Position):
 - Reaction with active methylene compounds (e.g., malonic acid, hydantoins) yields acrylic acid derivatives.
 - Application: Synthesis of Aldose Reductase Inhibitors (e.g., Zopolrestat precursors).
- Schiff Base Formation (C-3 Position):
 - Reaction with hydrazines or amines yields hydrazones/imines.
 - Application: Anti-inflammatory agents and fluorescent probes.
- Amide Coupling (N-1 Position):
 - Activation of the carboxylic acid (EDC/NHS or HATU) followed by amine addition.

- Application: Attaching the indole scaffold to protein-binding domains or solubilizing groups.

Reactivity Map



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Figure 2: Orthogonal reactivity profile of the C-3 Aldehyde and N-1 Carboxylic Acid.

Pharmaceutical Applications

This scaffold is a structural analog to several FDA-approved and investigational drugs.

Aldose Reductase Inhibitors (ARIs)

The 5-chloroindole-1-acetic acid motif is a bioisostere for the phthalazine core found in Zopolrestat. The C-3 aldehyde is typically condensed with a rhodanine or hydantoin ring to form the active pharmacophore. These compounds prevent the accumulation of sorbitol in diabetic tissues (neuropathy/retinopathy).

5-Lipoxygenase (5-LOX) Inhibitors

Similar to Zileuton, 5-chloroindole derivatives inhibit the 5-LOX pathway, reducing leukotriene production. The N-1 carboxymethyl group improves water solubility and bioavailability compared to lipophilic N-H indoles.

Anti-Microbial & Anti-Tubercular Agents

Hydrazone derivatives synthesized from the C-3 aldehyde have shown significant potency against Mycobacterium tuberculosis (H37Rv strain), attributed to the electron-withdrawing effect of the 5-chloro substituent enhancing lipophilicity and membrane penetration.

Safety & Handling

- Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aldehyde group is susceptible to air oxidation to the carboxylic acid (yielding the dicarboxylic acid byproduct) over time.
- Precautions: Wear N95 respirator and chemical-resistant gloves. Avoid contact with strong oxidizers and strong bases.

References

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